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molecular formula C12H10ClFN2S B1509636 4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine CAS No. 1112937-23-1

4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine

Cat. No. B1509636
M. Wt: 268.74 g/mol
InChI Key: KNEBYEIWIJCDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263769B2

Procedure details

61.0 g of 4-chloro-6-ethyl-5-fluoropyrimidine was added to 600 ml of acetonitrile, and 60.4 g of 4-chlorothiophenol was added thereto followed by lowering the temperature to 10° C. 66.1 ml of diisopropylethylamine was added to the resulting solution, and reacted for 2 hours while maintaining the temperature at room temperature. 100 ml of dichloromethane and 300 ml of water were added to the resulting mixture to separate layer, and the resulting aqueous mixture was extracted with 300 ml of dichloromethane. The organic layer was dried over magnesium sulfate, concentrated under a reduced pressure, and crystallized at 5° C. in 305 ml of isopropanol and 122 ml of water to obtain the white title compound (85.6 g). Then, the filtrate was additionally concentrated under a reduced pressure, and crystallized at 5° C. in 30 ml of isopropanol to obtain 12.3 g of the title compound (total: 97.9 g, total yield: 96%).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.C(#N)C.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.C(N(C(C)C)CC)(C)C>O.ClCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:21][C:2]2[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
ClC1=NC=NC(=C1F)CC
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
60.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Two
Name
Quantity
66.1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to 10° C
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to separate layer
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted with 300 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized at 5° C. in 305 ml of isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=NC=NC(=C1F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 85.6 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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